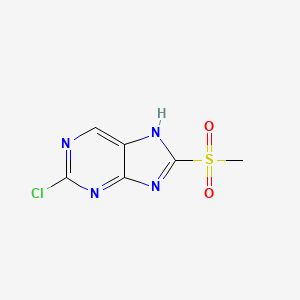![molecular formula C15H21N3O4 B8512751 Tert-butyl [(4-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B8512751.png)
Tert-butyl [(4-nitrophenyl)pyrrolidin-3-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tert-butyl [(4-nitrophenyl)pyrrolidin-3-yl]carbamate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a pyrrolidin-3-ylcarbamate moiety. It is used in various scientific research applications due to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(4-nitrophenyl)pyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(4-nitrophenyl)pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 1-(4-nitrophenyl)pyrrolidin-3-ylcarbamate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .
化学反応の分析
Types of Reactions
Tert-butyl [(4-nitrophenyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
Tert-butyl [(4-nitrophenyl)pyrrolidin-3-yl]carbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of tert-butyl 1-(4-nitrophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
類似化合物との比較
Similar Compounds
- Tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
- (S)-tert-Butyl pyrrolidin-3-ylcarbamate
Uniqueness
Tert-butyl [(4-nitrophenyl)pyrrolidin-3-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group allows for various chemical modifications, while the pyrrolidin-3-ylcarbamate moiety provides a versatile scaffold for drug design and development .
特性
分子式 |
C15H21N3O4 |
|---|---|
分子量 |
307.34 g/mol |
IUPAC名 |
tert-butyl N-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)16-11-8-9-17(10-11)12-4-6-13(7-5-12)18(20)21/h4-7,11H,8-10H2,1-3H3,(H,16,19) |
InChIキー |
PBHUZCGXXMOMGM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8512668.png)

![5-[2-chloro-1-(2-chlorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B8512682.png)
![2h-Pyrrolo[2,3-b]pyridin-2-one,5-(2-bromoacetyl)-1,3-dihydro-1-methyl-](/img/structure/B8512685.png)

![7-Chloro-3-diazo-5-methyl-pyrazolo[4,3-b]pyridine](/img/structure/B8512696.png)





![[2-acetamido-2-(acetyloxymethyl)-4-(4-acetylphenyl)butyl] acetate](/img/structure/B8512740.png)


